
2,4-Difluoro-5-(4-(trifluoromethoxy)phenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-5-(4-(trifluoromethoxy)phenyl)pyrimidine is a chemical compound characterized by the presence of fluorine atoms and a trifluoromethoxy group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-(4-(trifluoromethoxy)phenyl)pyrimidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Difluoro-5-(4-(trifluoromethoxy)phenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-5-(4-(trifluoromethoxy)phenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-5-(4-(trifluoromethoxy)phenyl)pyrimidine involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethoxy)phenylboronic acid
- 2,4-Difluoro-5-(trifluoromethoxy)aniline
Comparison: Compared to similar compounds, 2,4-Difluoro-5-(4-(trifluoromethoxy)phenyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H5F5N2O |
|---|---|
Molekulargewicht |
276.16 g/mol |
IUPAC-Name |
2,4-difluoro-5-[4-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5F5N2O/c12-9-8(5-17-10(13)18-9)6-1-3-7(4-2-6)19-11(14,15)16/h1-5H |
InChI-Schlüssel |
OAVLMCNMKXHXMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2F)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13112490.png)
![[1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)-](/img/structure/B13112491.png)
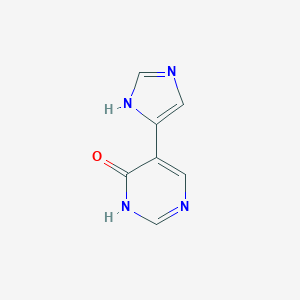


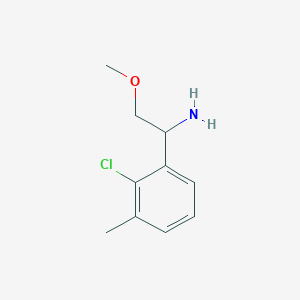
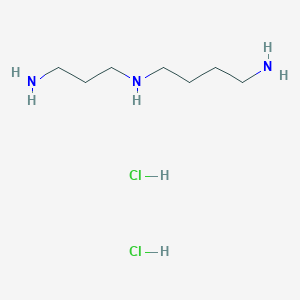
![4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13112541.png)
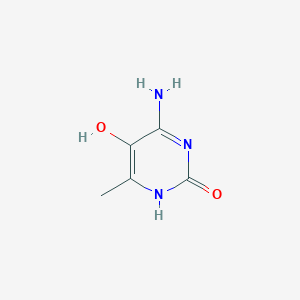
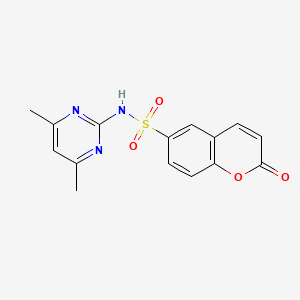



![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)
